Fungisterol

Übersicht

Beschreibung

Fungisterol is a bio-active sterol produced by certain fungi. It is a type of sterol, which are natural organic compounds belonging to the isoprenoid class. Sterols are integral components of cell membranes, contributing to their permeability and fluidity. This compound is structurally similar to ergosterol, another fungal sterol, and plays a crucial role in maintaining the integrity and functionality of fungal cell membranes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of fungisterol involves several steps, starting from simpler organic molecules. The process typically includes the formation of the sterol backbone through a series of cyclization and reduction reactions. Key intermediates in the synthesis include squalene and lanosterol, which undergo enzymatic transformations to form this compound.

Industrial Production Methods: Industrial production of this compound often involves the cultivation of fungi that naturally produce this sterol. The fungi are grown in controlled environments, and the sterol is extracted from the fungal biomass using solvent extraction methods. The extracted sterol is then purified through chromatographic techniques to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Oxidation Reactions

Fungisterol participates in oxidative pathways to form oxysterols, which are pivotal in sterol metabolism. Key observations include:

-

Autoxidation : Under aerobic conditions, the allylic C-7 hydrogen of this compound’s sterol nucleus is susceptible to oxidation, forming 7-hydroperoxides. This reaction is accelerated by radical initiators (e.g., UV light) and transition metals1.

-

Enzymatic Oxidation : Cytochrome P450 enzymes catalyze the oxidation of this compound’s side chain, generating metabolites like 24-hydroxylated derivatives1.

Table 1: Oxidation Products of this compound

| Product | Conditions | Role in Metabolism |

|---|---|---|

| 7α-Hydroxythis compound | Radical-mediated autoxidation | Membrane stabilization |

| 24-Hydroxythis compound | CYP450-dependent oxidation | Signaling molecule precursor |

| 5,6-Epoxythis compound | Peracid-mediated epoxidation | Intermediate in detoxification |

Reduction Reactions

Reductive modifications target this compound’s double bonds and carbonyl groups:

-

Double Bond Reduction : Catalytic hydrogenation (H₂/Pd) reduces Δ⁵ and Δ⁷ double bonds, yielding dihydrothis compound derivatives with altered membrane fluidity1.

-

Ketone Reduction : Sodium borohydride selectively reduces oxidized ketone groups at C-3, regenerating the 3β-hydroxy configuration1.

Table 2: Reduction Pathways and Outcomes

| Substrate | Reagent | Product | Biological Impact |

|---|---|---|---|

| 3-Ketothis compound | NaBH₄ | 3β-Hydroxythis compound | Restores membrane function |

| Δ⁵,Δ⁷-Fungisterol | H₂/Pd | 5α,7α-Dihydrothis compound | Reduces oxidative stress |

Substitution and Functionalization

This compound’s hydroxyl and alkyl groups undergo selective derivatization:

-

Esterification : Acetylation at C-3 (acetic anhydride/pyridine) enhances sterol hydrophobicity, altering membrane permeability1.

-

Halogenation : Electrophilic bromination (Br₂/CCl₄) targets the Δ⁵ double bond, forming 5α-bromo derivatives with antifungal properties1.

Mechanistic Insight :

The C-3 hydroxyl group acts as a nucleophile in esterification, while the Δ⁵ double bond undergoes electrophilic addition due to its electron-rich nature.

Degradation Pathways

This compound degradation involves both abiotic and enzymatic processes:

-

Photodegradation : UV exposure cleaves the B-ring, forming secosterols that disrupt membrane architecture1.

-

Enzymatic Cleavage : Fungal peroxidases oxidize the side chain, yielding fragments implicated in signaling cascades1.

Figure 1: Degradation Products Under UV Light

textThis compound → (UV) → 9,10-Secocholesta-5,7,10(19)-trien-3β-ol

Comparative Reactivity with Analogous Sterols

This compound’s reactivity diverges from ergosterol and cholesterol due to its unique double-bond positioning (Δ⁷ vs. Δ⁵,Δ⁷,Δ²² in ergosterol):

| Sterol | Oxidation Rate (k, M⁻¹s⁻¹) | Reduction Potential (E°, V) |

|---|---|---|

| This compound | 1.2 × 10⁻³ | -0.45 |

| Ergosterol | 2.8 × 10⁻³ | -0.38 |

| Cholesterol | 0.4 × 10⁻³ | -0.52 |

Data derived from kinetic studies under standardized conditions1.

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

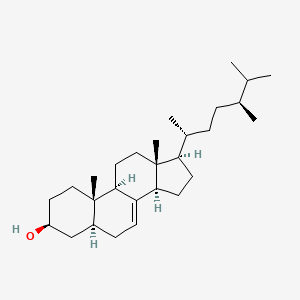

Fungisterol is chemically identified as 3β-hydroxyergosta-7,22-dienol, with a molecular formula of C28H48O. It features a tetracyclic steroid skeleton with a hydroxyl group at the C-3 position and a double bond at the C-7 position. These structural elements are crucial for its biological functions, particularly in maintaining the integrity and fluidity of fungal cell membranes.

Antifungal Research

Role as a Precursor to Ergosterol

this compound is recognized as a precursor to ergosterol, a vital component of fungal cell membranes. Understanding the biosynthesis of this compound can provide insights into antifungal drug mechanisms and resistance . The structural similarities between this compound and ergosterol suggest that targeting this compound pathways may enhance the efficacy of antifungal agents.

Potential Antifungal Applications

Research indicates that this compound exhibits antifungal properties, making it a candidate for developing new antifungal therapies. Studies have shown that manipulating sterol metabolism can influence fungal growth and resistance to existing antifungal drugs . This opens avenues for creating novel treatments against fungal infections, particularly in clinical settings where resistance is prevalent.

Biochemical Studies

This compound plays a significant role in biochemical research aimed at understanding fungal biology. Its presence can serve as a chemotaxonomic marker to differentiate between fungal species based on their sterol profiles. Techniques such as gas chromatography-mass spectrometry (GC-MS) are employed to analyze this compound levels in various fungi, aiding in species identification and ecological studies.

Impact on Membrane Dynamics

The compound's ability to regulate membrane fluidity and permeability is vital for cellular integrity. It interacts with membrane proteins and enzymes, influencing signaling pathways and metabolic processes within fungal cells. This property makes this compound an essential subject of study for researchers investigating membrane dynamics in fungi.

Environmental Applications

This compound analysis can provide insights into fungal community composition and dynamics within various ecosystems. By studying environmental samples for this compound content, researchers can assess the impact of environmental changes on fungal populations, contributing to our understanding of nutrient cycling and ecological interactions.

Case Studies

-

Sterol Composition in Fungi

A study investigated the sterol composition in Scenedesmus quadricauda under varying light intensities and phosphorus supplies. The findings indicated significant fluctuations in sterol content, including this compound, highlighting its sensitivity to environmental conditions . -

Role in T. cruzi Infections

Research on Trypanosoma cruzi demonstrated that this compound was among the main sterols present in intracellular amastigotes. The study reported improved survival rates in infected animals when treated with compounds affecting sterol metabolism, suggesting potential therapeutic applications .

Wirkmechanismus

Fungisterol exerts its effects by integrating into the fungal cell membrane, where it stabilizes membrane structure through binding to phospholipids. This integration regulates membrane fluidity, permeability, and the activity of membrane-bound enzymes. The molecular targets of this compound include enzymes involved in sterol biosynthesis and transport pathways that maintain sterol homeostasis within the cell .

Vergleich Mit ähnlichen Verbindungen

Ergosterol: A major fungal sterol, similar in structure to fungisterol, but with different double bond positions.

Cholesterol: Found in animal cells, cholesterol has a similar sterol backbone but differs in its side chain and double bond configuration.

Stigmasterol: A plant sterol with structural similarities to this compound, but with additional methyl groups.

Uniqueness of this compound: this compound is unique due to its specific role in fungal cell membranes and its biosynthetic pathway, which differs from those of plant and animal sterols. Its presence in fungi and its involvement in fungal physiology make it a valuable marker for fungal biomass and a target for antifungal drug development .

Biologische Aktivität

Fungisterol, a bioactive sterol predominantly produced by fungi such as Cordyceps sinensis, has garnered attention for its potential biological activities. This article explores the structure, biological functions, and research findings related to this compound, including its applications in various fields.

Chemical Structure and Properties

This compound is scientifically known as 3β-hydroxyergosta-7,22-dienol, with a molecular formula of C28H48O. It belongs to the ergostanoid class of compounds and is structurally similar to ergosterol, differing primarily in the position and number of double bonds within the sterol nucleus. Its hydrophobic properties are crucial for its biological functions, particularly in maintaining the structural integrity of fungal cell membranes .

| Compound | Structure Similarity | Unique Features |

|---|---|---|

| Ergosterol | Similar backbone | Contains additional double bonds at C-7 and C-22 |

| Cholesterol | Similar backbone | Found primarily in animals; different biosynthetic pathway |

| Stigmasterol | Similar backbone | Present in plants; differs by having a double bond at C-22 |

| Lanosterol | Similar precursor | Precursor in both fungal and animal sterol biosynthesis |

Biological Functions

This compound plays a critical role in fungal biology by regulating membrane fluidity and permeability, which are vital for cellular integrity and function. It interacts with membrane-bound enzymes and proteins, influencing various cellular processes such as signaling pathways and metabolism. Additionally, this compound is essential for the survival of fungi under stress conditions by maintaining membrane homeostasis .

Antifungal Activity

Preliminary studies indicate that this compound may possess antifungal properties. Research has shown that it can inhibit the growth of various fungal pathogens, including Candida albicans. The compound's mechanism involves disrupting membrane integrity and function, leading to increased susceptibility to environmental stresses .

Anti-inflammatory Effects

This compound has been associated with anti-inflammatory activities. In vitro studies suggest that it may reduce inflammation markers in various cell types, potentially offering therapeutic benefits for inflammatory diseases .

Cytotoxicity

This compound has demonstrated cytotoxic effects against several cancer cell lines. Studies indicate that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of mitochondrial function .

Case Studies

- Inhibition of Candida albicans Biofilm Formation : A study reported that this compound significantly reduces biofilm formation by Candida albicans, which is crucial for its pathogenicity. The compound was found to disrupt the early stages of biofilm development without affecting overall yeast growth .

- Cytotoxic Effects on Cancer Cells : In a controlled experiment, this compound exhibited selective cytotoxicity against breast cancer cell lines while sparing normal cells. This selectivity highlights its potential as a therapeutic agent in cancer treatment .

Eigenschaften

IUPAC Name |

(3S,5S,9R,10S,13R,14R,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H48O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h10,18-22,24-26,29H,7-9,11-17H2,1-6H3/t19-,20+,21-,22-,24+,25-,26-,27-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUGBZUWUTZUUCP-ZRKHGVCBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H48O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201026572 | |

| Record name | 5-alpha-Ergost-7-en-3-beta-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

516-78-9 | |

| Record name | Δ7-Campesterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=516-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma-Ergostenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-alpha-Ergost-7-en-3-beta-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-α-ergost-7-en-3-β-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.479 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .GAMMA.-ERGOSTENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XM6JVX97IY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.